molecular formula C22H28N4O3 B2680479 N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-methyl-3-nitrobenzamide CAS No. 897620-06-3

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-methyl-3-nitrobenzamide

Cat. No. B2680479
CAS RN: 897620-06-3
M. Wt: 396.491
InChI Key: BZIXZIKFFVSNFY-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
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Scientific Research Applications

Molecular Complexation and Crystal Engineering

Research on molecular complexes and crystal engineering highlights the application of N-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-methyl-3-nitrobenzamide derivatives in developing new materials for quadratic nonlinear optical behavior. These materials are designed to optimize the orientation of chromophores linked by hydrogen bonds, crucial for enhancing the efficiency of second harmonic generation (SHG) activity. This approach is instrumental in creating noncentrosymmetric structures for nonlinear optics, where the arrangement and stability of molecules in the crystal lattice are critical for their optical properties (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Antioxidant and Antitumor Activities

The chemical structure of this compound facilitates the synthesis of compounds with promising biological activities. Studies have shown that derivatives synthesized from this compound exhibit significant antioxidant and antitumor activities. For instance, certain synthesized quinazolin derivatives have been tested and found to have excellent scavenging capacity against DPPH and Nitric oxide (NO), indicating their potential as effective antioxidants. These compounds have demonstrated encouraging results comparable with ascorbic acid, highlighting their potential for medical applications in combating oxidative stress and related diseases (Al-azawi, 2016).

Nonlinear Optics and Material Science

The derivatives of this compound have been explored for their applications in nonlinear optics and material science. These compounds have been found to improve the solubility and thermal stability of materials used in second-order nonlinear optics. Such materials are crucial for developing optical devices that require efficient light modulation and conversion capabilities. The research focuses on synthesizing derivatives that offer enhanced properties, such as increased solubility in organic solvents and high thermal stability, making them suitable for practical applications in optical technologies (Okada et al., 2003).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-19(7-6-8-20(16)26(28)29)22(27)23-15-21(25-13-4-5-14-25)17-9-11-18(12-10-17)24(2)3/h6-12,21H,4-5,13-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIXZIKFFVSNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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